3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid

CAS No.: 1072946-65-6

Cat. No.: VC3373003

Molecular Formula: C12H18BF3O3Si

Molecular Weight: 306.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072946-65-6 |

|---|---|

| Molecular Formula | C12H18BF3O3Si |

| Molecular Weight | 306.16 g/mol |

| IUPAC Name | [3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trifluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C12H18BF3O3Si/c1-12(2,3)20(4,5)19-11-8(15)6-7(14)9(10(11)16)13(17)18/h6,17-18H,1-5H3 |

| Standard InChI Key | UCXQKSZNRSUFMW-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1F)F)O[Si](C)(C)C(C)(C)C)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1F)F)O[Si](C)(C)C(C)(C)C)F)(O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

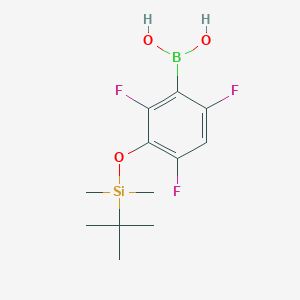

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid has the molecular formula C12H18BF3O3Si and a molecular weight of 306.16 g/mol . The structure features a phenyl core with three fluorine atoms at positions 2, 4, and 6, a tert-butyldimethylsilyloxy group at position 3, and a boronic acid functionality (B(OH)2) directly attached to the phenyl ring.

The compound can be characterized by several structural identifiers:

-

InChI: InChI=1S/C12H18BF3O3Si/c1-12(2,3)20(4,5)19-11-8(15)6-7(14)9(10(11)16)13(17)18/h6,17-18H,1-5H3

-

SMILES: FC=1C=C(F)C(B(O)O)=C(F)C1OSi(C)C(C)(C)C

Physical and Chemical Properties

As a boronic acid derivative, this compound exhibits several characteristic properties that define its chemical behavior and applications. The boronic acid moiety (B(OH)2) is capable of forming reversible covalent bonds with diol compounds, a property that underlies many of its potential applications in chemical synthesis and pharmaceutical development .

The presence of three fluorine atoms on the aromatic ring significantly influences the compound's electronic properties and reactivity. Fluorine substituents typically withdraw electron density from the aromatic system, which can enhance the electrophilicity of the boron center. Additionally, these fluorine atoms increase the compound's lipophilicity, potentially affecting its solubility in organic solvents and its behavior in biological systems .

The tert-butyldimethylsilyl group serves as a protecting group for the phenolic oxygen at position 3. This protection enhances the compound's stability under various reaction conditions while providing a handle for selective deprotection using fluoride sources or acidic conditions. The bulky nature of this protecting group may also influence the compound's stereochemical behavior in certain reactions .

Nomenclature and Identification

IUPAC Name and Common Synonyms

-

3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid

-

B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trifluorophenyl]boronic acid

-

Boronic acid, B-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,4,6-trifluorophenyl]-

Applications in Organic Synthesis

| Yield | Reaction Conditions | Duration | Solvent | Temperature |

|---|---|---|---|---|

| 93% | Tetrakis(triphenylphosphine)palladium(0); potassium dihydrogenphosphate | 20 min | DMF | 100°C |

| 35% | Tetrakis(triphenylphosphine)palladium(0); potassium dihydrogenphosphate | 3 hours | DMF | 100°C |

| 40% | Tetrakis(triphenylphosphine)palladium(0); tripotassium phosphate hexahydrate; potassium bromide | 5 hours | 1,4-dioxane | Reflux |

Source: Data compiled from search result .

The varying yields observed in these related reactions (ranging from 35% to 93%) suggest that reaction conditions must be carefully optimized for specific coupling partners. Similar considerations would likely apply to reactions involving 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid.

Comparison with Structurally Related Compounds

Understanding the relationship between 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid and structurally similar compounds provides insight into its unique properties and potential applications.

Related Fluorinated Phenylboronic Acids

The search results identify several fluorinated phenylboronic acids that share structural similarities with the target compound:

Table 3: Structurally Related Fluorinated Phenylboronic Acids

| Compound | CAS Number | Structural Relationship |

|---|---|---|

| 2,4,6-Trifluorophenylboronic acid | 182482-25-3 | Lacks the silyloxy group at position 3 |

| 2,6-Difluorophenylboronic acid | 162101-25-9 | High similarity (1.00) |

| 2,4-Difluorophenylboronic acid | 144025-03-6 | High similarity (0.94) |

| 2,3,6-Trifluorophenylboronic acid | 247564-71-2 | Different pattern of fluorine substitution |

Source: Data compiled from search results .

The primary distinction between 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid and these related compounds is the presence of the silyl-protected hydroxyl group, which introduces additional synthetic possibilities while potentially moderating the electronic effects of the fluorine substituents on the aromatic ring.

Influence of Structural Variations

The different patterns of fluorine substitution and the presence or absence of the silyloxy protecting group would be expected to influence several key properties:

-

Electronic properties: The distribution of electron density in the aromatic system affects the reactivity of the boronic acid.

-

Steric factors: The bulky silyl protecting group can influence approach trajectories in coupling reactions.

-

Solubility profiles: The lipophilic silyl group and polar boronic acid create an amphiphilic character.

-

Stability: Protection of the hydroxyl group enhances stability under various reaction conditions.

These structural variations allow for fine-tuning of reactivity and properties for specific synthetic applications.

Reaction Mechanisms and Chemical Behavior

The chemical behavior of 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid can be understood through the general reactivity patterns of boronic acids, modified by the specific electronic and steric influences of its substituents.

Lewis Acid Properties

Boronic acids function as mild Lewis acids due to the empty p-orbital on the boron atom. This property allows them to interact with various Lewis bases, including hydroxide ions, fluoride ions, and nitrogen-containing compounds. The fluorine substituents on the aromatic ring would enhance this Lewis acidity, potentially influencing the compound's behavior in various reactions and its ability to coordinate with different substrates.

Future Research Directions

Based on the structural characteristics and reactivity patterns of 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid, several promising areas for future research can be identified:

Expanded Synthetic Applications

Future investigations might explore this compound's utility in an expanded range of synthetic transformations beyond traditional Suzuki-Miyaura couplings, including:

-

Chan-Lam coupling reactions for carbon-heteroatom bond formation

-

Rhodium-catalyzed additions to carbonyl compounds

-

Cascade reaction sequences that leverage both the boronic acid functionality and the protected phenol group

Medicinal Chemistry Applications

The unique structural features of this compound, particularly the fluorine substituents which can enhance metabolic stability and lipophilicity, may lead to increased investigation of its derivatives in drug discovery efforts. Boronic acids have found applications in various therapeutic areas, including as enzyme inhibitors, and the specific substitution pattern of this compound might offer advantages in certain biological contexts .

Materials Science Development

Boronic acids have demonstrated utility in sensor development, responsive materials, and self-healing polymers. The specific substitution pattern of 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid might offer unique advantages in these areas that could be explored in future research.

Analytical Methods and Characterization

While specific analytical data for 3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid is limited in the search results, several analytical techniques would be commonly employed for its characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, 19F, and 11B NMR spectroscopy would provide detailed structural information. The 19F NMR would be particularly valuable for confirming the number and positions of fluorine substituents, while 11B NMR would verify the boronic acid functionality.

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula and provide fragmentation patterns that could be used for structural verification. Based on the molecular formula C12H18BF3O3Si, the expected molecular ion would have an m/z of approximately 306 .

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the B-O stretching vibrations of the boronic acid group, as well as Si-O stretching from the silyl ether functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume